1-(2-氨基丙基)吡咯烷-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

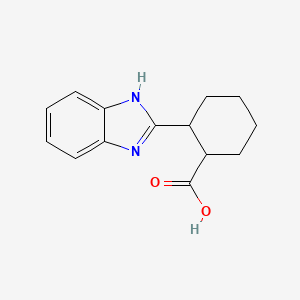

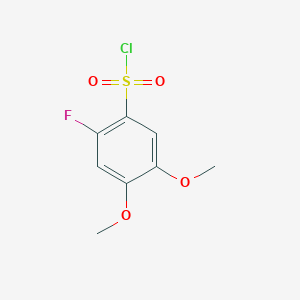

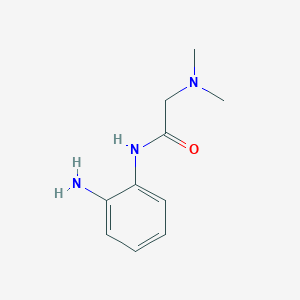

“1-(2-Aminopropyl)pyrrolidin-2-one” is a chemical compound with the molecular formula C7H14N2O and a molecular weight of 142.20 . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for “1-(2-Aminopropyl)pyrrolidin-2-one” is 1S/C7H14N2O/c1-6(8)5-9-4-2-3-7(9)10/h6H,2-5,8H2,1H3 . This indicates that the molecule consists of a pyrrolidin-2-one ring with an aminopropyl group attached.Physical And Chemical Properties Analysis

“1-(2-Aminopropyl)pyrrolidin-2-one” is a liquid at room temperature .科学研究应用

Drug Development

1-(2-Aminopropyl)pyrrolidin-2-one is a compound that features a pyrrolidine ring, which is a versatile scaffold in drug discovery . The pyrrolidine ring is a five-membered lactam (a cyclic amide) that is non-planar and can adopt various conformations due to pseudorotation. This flexibility allows it to mimic the three-dimensional structure of peptide bonds, making it valuable in the design of peptide mimetics. Its presence in a compound can significantly affect the compound’s stereochemistry, which is crucial for the interaction with biological targets.

Biological Activity Profiling

The pyrrolidine ring system, to which 1-(2-Aminopropyl)pyrrolidin-2-one belongs, is often explored for its biological activity. It can be used to synthesize bioactive molecules with target selectivity, including derivatives like pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones. These compounds have been studied for various pharmacological activities, and the pyrrolidine ring’s stereogenicity plays a key role in their biological profiles .

Spermidine Catabolism Study

1-(2-Aminopropyl)pyrrolidin-2-one has been identified as a product of spermidine catabolism. Studying its formation and role in this process can provide insights into the metabolic pathways of polyamines, which are vital for cell growth and differentiation .

Synthesis of Bioactive Molecules

The compound is used in the synthesis of bioactive molecules, particularly in the formation of pyrrolidones, which are valuable intermediates in the production of pharmaceuticals. The synthesis conditions and the specific substrates used for the formation of pyrrolidones can vary, highlighting the compound’s versatility in chemical synthesis .

安全和危害

This compound is associated with certain hazards. It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gear, and using only outdoors or in a well-ventilated area .

未来方向

While specific future directions for “1-(2-Aminopropyl)pyrrolidin-2-one” are not mentioned in the available resources, pyrrolidine derivatives are of great interest in drug discovery. They allow for efficient exploration of the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .

作用机制

Target of Action

It is known to be a derivative of polyamines , which are recognized for their substantial roles in various biological systems, including growth and proliferation of mammalian cells .

Mode of Action

Polyamines are known to interact with DNA, RNA, and proteins, influencing cell growth and proliferation .

Biochemical Pathways

1-(2-Aminopropyl)pyrrolidin-2-one is a product of spermidine catabolism . It is formed from aldehyde derivatives, namely 4-amino-(aminopropyl)-butyraldehyde and 3-amino-(amino-butyl)-propionaldehyde. These aldehyde derivatives are further oxidized to N-(3-aminopropyl)pyrrolidin-2-one by the action of aldehyde dehydrogenase .

Pharmacokinetics

As a small molecule with a molecular weight of 1422 , it is likely to have good bioavailability.

Result of Action

As a derivative of polyamines, it may have similar effects, such as influencing cell growth and proliferation .

属性

IUPAC Name |

1-(2-aminopropyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-6(8)5-9-4-2-3-7(9)10/h6H,2-5,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRQRJFRBBMWDKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCCC1=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901299110 |

Source

|

| Record name | 1-(2-Aminopropyl)-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901299110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Aminopropyl)pyrrolidin-2-one | |

CAS RN |

388630-76-0 |

Source

|

| Record name | 1-(2-Aminopropyl)-2-pyrrolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=388630-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Aminopropyl)-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901299110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-(Aminomethyl)pyridin-2-yl]piperazin-2-one](/img/structure/B1284737.png)

![3-[(3,3-Dimethylbutanoyl)amino]-4-methylbenzoic acid](/img/structure/B1284755.png)